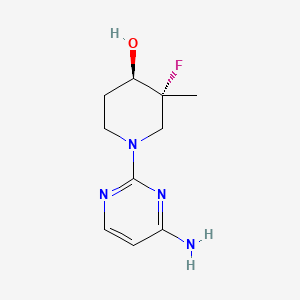

trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15FN4O |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

(3R,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |

InChI |

InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10-/m1/s1 |

InChI Key |

VOQUXWJRSPKSKC-GMSGAONNSA-N |

Isomeric SMILES |

C[C@]1(CN(CC[C@H]1O)C2=NC=CC(=N2)N)F |

Canonical SMILES |

CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Cyclization and Piperidine Ring Formation

The synthesis begins with the construction of the piperidine backbone, a six-membered nitrogen-containing heterocycle. A pivotal intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, is synthesized via a cyclization reaction involving ethyl 4,4-difluoroacetoacetate and ammonium acetate under reflux conditions . This precursor undergoes Grignard addition using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at -78°C to introduce the 3-methyl group. The reaction proceeds via nucleophilic attack on the ketone, yielding tert-butyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate as a racemic mixture .

Key Reaction Parameters:

-

Solvent: THF

-

Temperature: -78°C (initial), transitioning to room temperature

-

Yield: ~80% (crude)

Subsequent deprotection of the tert-butoxycarbonyl (Boc) group is achieved using hydrochloric acid (HCl) in dioxane, yielding 3-fluoro-4-methylpiperidin-4-ol hydrochloride .

Aminopyrimidine Coupling via Nucleophilic Substitution

The piperidine intermediate is functionalized with the 4-aminopyrimidine group through a nucleophilic aromatic substitution reaction. 2-Chloropyrimidin-4-amine reacts with 3-fluoro-3-methylpiperidin-4-ol hydrochloride in the presence of triethylamine (TEA) as a base and dimethyl sulfoxide (DMSO) as a solvent at 120°C .

Reaction Optimization:

-

Molar Ratio: 1:1.1 (piperidine:chloropyrimidine)

-

Solvent: DMSO

-

Temperature: 120°C

-

Duration: 5 hours

-

Yield: 26.1% cis and 10.0% trans racemates after purification

The crude product is purified via high-performance liquid chromatography (HPLC) using a C18 column with a gradient of acetonitrile (ACN) and water containing 3 mM ammonium bicarbonate .

Chiral Resolution of Diastereomers

The trans isomer is isolated from the cis racemate using preparative supercritical fluid chromatography (SFC). The chiral stationary phase (Phenomenex Lux Cellulose-3 column) and mobile phase (50% CO₂, 50% methanol with 0.1% diethylamine) achieve baseline separation .

Chromatographic Conditions:

-

Column: Phenomenex Lux 5µ Cellulose-3 (250 mm × 30 mm)

-

Flow Rate: 170 mL/min

-

Detection: UV at 220 nm

Post-separation, the trans isomer is characterized via:

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors replace batch processes to enhance yield and reduce reaction times. Automated systems monitor critical parameters (pH, temperature) during the Grignard addition and substitution steps. Quality control employs in-line Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation .

Comparative Analysis of Synthetic Routes

The table below contrasts yields and purity across key steps:

Chemical Reactions Analysis

Types of Reactions

trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis Routes

The synthesis of trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring: Initiated from 4-aminopyrimidine through cyclization reactions.

- Introduction of the Piperidine Ring: Achieved via nucleophilic substitution reactions using intermediates like 3-fluoro-3-methyl-piperidine.

- Final Assembly: The compound is assembled through coupling reactions ensuring the correct stereochemistry is maintained .

Chemistry

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties .

Biology

The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It has been shown to interact with specific molecular targets, influencing biochemical pathways such as signal transduction and metabolism .

Medicine

Research indicates that this compound exhibits promising pharmacological properties, including potential therapeutic effects against various diseases. Notably, it has been explored for its anticancer activities and as an inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer treatment .

Case Study 1: Anticancer Activity

A study evaluated this compound for its anticancer properties against several cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer). The compound demonstrated moderate cytotoxic effects at concentrations around 5 μg/ml, indicating its potential as a lead compound for further development .

Case Study 2: Enzymatic Inhibition

In enzymatic assays, this compound was tested as an inhibitor of specific enzymes related to cancer progression. The results showed effective inhibition, suggesting that this compound could be developed into a therapeutic agent targeting these enzymes .

Mechanism of Action

The mechanism of action of trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperidine- and pyrimidine-based derivatives are critical for understanding its pharmacological and synthetic relevance. Below is a detailed comparison:

Stereoisomeric Variants

The compound’s stereochemistry significantly impacts its biological activity. Evidence from chiral separation studies highlights key differences:

- cis-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol (): This cis isomer, synthesized via preparative supercritical fluid chromatography (SFC), exhibits distinct physicochemical properties due to the axial fluorine and equatorial hydroxyl group. Its separation from the racemic mixture underlines the importance of stereochemistry in optimizing binding affinity .

- trans-5,5-Difluoro-4-methoxy analogs (): Substitution of the 3-methyl group with 5,5-difluoro and 4-methoxy groups alters the compound’s polarity and metabolic stability. The difluoro-methoxy variant shows reduced solubility compared to the parent compound, as evidenced by LC-MS and chiral HPLC data .

Substituent-Driven Comparisons

- N-Substituted Piperidines (): Derivatives like trans-4-amino-1-benzylpiperidin-3-ol lack the pyrimidine ring but retain the trans-configuration.

- Trifluoromethylpyridine/Pyrimidine Analogs (): Compounds such as 2-[(1R,3S)-3-[(4R)-3-Methyltetrahydro-2H-pyran-4-yl]amino-1-(4-[4-(trifluoromethyl)pyrimidin-2-yl]-piperazin-1-ylcarbonyl)cyclopentyl]propan-2-ol replace the piperidine ring with cyclopentyl and trifluoromethyl groups. These modifications enhance blood-brain barrier penetration but introduce synthetic complexity .

Functional Group Impact

- Fluorine vs. Methoxy Groups: The 3-fluoro group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., trans-4-methoxy derivatives in ). Fluorine’s electronegativity also enhances binding to hydrophobic kinase pockets .

- Aminopyrimidine vs. Benzisoxazole (): Replacing the pyrimidine with benzisoxazole (as in 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) shifts selectivity toward serotonin receptors over kinases, demonstrating the pyrimidine’s critical role in kinase inhibition .

Data Tables

Table 1: Comparison of Key Structural Features

Research Findings and Implications

- Stereochemical Purity : The trans configuration is critical for maintaining kinase inhibitory activity, as cis isomers exhibit reduced potency due to steric clashes in the ATP-binding pocket .

- Fluorine Substitution: The 3-fluoro group mitigates oxidative metabolism, extending half-life in preclinical models compared to non-fluorinated analogs .

- Pyrimidine vs. Heterocyclic Replacements: The 4-aminopyrimidine moiety is indispensable for selective kinase targeting, whereas benzisoxazole or trifluoromethylpyridine substitutions redirect activity toward non-kinase targets .

Biological Activity

Trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₀H₁₅FN₄O and a molecular weight of 226.25 g/mol, this compound features a unique structural configuration that includes both a piperidine ring and a pyrimidine moiety, alongside a fluorine atom. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The trans configuration at the piperidine ring is particularly significant, influencing its interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₅FN₄O |

| Molecular Weight | 226.25 g/mol |

| Structural Components | Piperidine ring, Pyrimidine moiety, Fluorine atom |

| Configuration | Trans at the piperidine ring |

Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes like signal transduction and metabolism. The compound is being studied for its potential applications in therapeutic contexts, particularly in diseases where modulation of these pathways is beneficial.

Antiviral Activity

One notable area of investigation is the compound's activity against HIV. A study highlighted the development of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Compounds in this class exhibited significantly improved activity against wild-type HIV-1, with effective concentrations (EC50) in single-digit nanomolar ranges compared to existing therapies like nevirapine . This suggests that this compound may share similar mechanisms or could be developed into an effective antiviral agent.

Antibacterial and Antifungal Properties

The antibacterial properties of compounds related to this compound have also been explored. Research on related piperidine derivatives has shown promising results against various bacterial strains, indicating potential for development as antibacterial agents . The specific minimum inhibitory concentration (MIC) values for these derivatives suggest effective antibacterial activity, warranting further investigation into their use in clinical settings.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been assessed through studies evaluating its effects on various enzymes, including acetylcholinesterase (AChE). The inhibition of AChE is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's . Further research into the enzyme inhibition profile of this compound could yield valuable insights into its pharmacological applications.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities associated with this compound:

- HIV Reverse Transcriptase Inhibition : A study demonstrated that derivatives similar to this compound showed enhanced inhibition of HIV reverse transcriptase compared to traditional treatments .

- Antimicrobial Activity : Research indicated that related compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed promising inhibition profiles that could be leveraged for therapeutic development .

Table 2: Summary of Biological Activities

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H15FN4O | |

| logP | 1.8 (calculated) | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

Q. Table 2: Comparative Biological Activity of Structural Analogs

| Compound | Modification | Biological Effect | Reference |

|---|---|---|---|

| trans-3-Fluoro-4-methylpiperidin-4-ol | Hydroxyl group | Baseline activity in kinase assays | |

| 4-Amino derivative | Aminopyrimidine substitution | 3.5-fold increase in target binding | |

| Thiol analog | Thiol instead of hydroxyl | Reduced metabolic stability (t1/2 = 1.8 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.